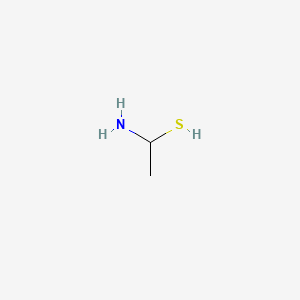

Aminoethanethiol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

43489-04-9 |

|---|---|

分子式 |

C2H7NS |

分子量 |

77.15 g/mol |

IUPAC名 |

1-aminoethanethiol |

InChI |

InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3 |

InChIキー |

ZQXIMYREBUZLPM-UHFFFAOYSA-N |

正規SMILES |

CC(N)S |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminoethanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethanethiol, also commonly known as cysteamine (B1669678), is a bifunctional organosulfur compound with the chemical formula HSCH₂CH₂NH₂.[1] As the simplest stable aminothiol, it is a structural analog of the amino acid cysteine, differing by the absence of the carboxyl group. This white, water-soluble solid is characterized by a disagreeable odor.[2] Cysteamine contains both a nucleophilic thiol and a primary amine group, which confer upon it a versatile range of chemical reactivities.[3] These functional groups are key to its biological activity and its utility as a building block in organic synthesis.[4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, key chemical reactions with detailed experimental protocols, and its role in significant biological signaling pathways.

Physicochemical Properties

This compound exists as a white to slightly yellow crystalline powder at room temperature.[4] It is freely soluble in water and polar organic solvents such as ethanol (B145695).[2][5] The compound is known to be hygroscopic and sensitive to air, particularly in the presence of the amine group which catalyzes its oxidation to the corresponding disulfide, cystamine (B1669676).[6][7] For this reason, it is often supplied and used as its more stable hydrochloride salt.[8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₇NS | [3][4] |

| Molecular Weight | 77.15 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [4] |

| Odor | Disagreeable | [2] |

| Melting Point | 95-100 °C | [5][7] |

| Boiling Point | 133.6 °C at 760 mmHg (estimate) | [2][7] |

| Solubility | Freely soluble in water and alcohol | [2][5] |

| pKa (Thiol group) | 8.35 (at 25 °C) | [5][7] |

| pKa (Amine group) | 10.4 | [2] |

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (90 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 2.69 | Triplet | -SCH₂ -CH₂-NH₂ | [3] |

| 2.99 | Triplet | -SCH₂-CH₂ -NH₂ | [3] |

| 4.98 | Singlet | -SH , -NH₂ (exchangeable protons) | [3] |

Table 3: ¹³C NMR Spectroscopic Data

Due to the variability in reported solvent and instrumental parameters, a representative summary is provided. The carbon attached to the sulfur atom typically appears more upfield compared to the carbon attached to the nitrogen atom.

| Tentative Chemical Shift Range (ppm) | Assignment | Reference(s) |

| ~25-30 | -SCH₂ - | [9] |

| ~40-45 | -CH₂NH₂ | [9] |

Table 4: FT-IR Spectroscopic Data (KBr Disc)

| Wavenumber (cm⁻¹) | Vibration | Reference(s) |

| ~3300-3500 | N-H stretch (amine) | [10] |

| ~2550 | S-H stretch (thiol) | [10] |

| ~1624 | N-H bend (amine) | [1] |

| ~1434 | C-H bend | [1] |

| ~643 | C-S stretch | [1] |

Table 5: Mass Spectrometry Data (Electron Impact)

| m/z | Interpretation | Reference(s) |

| 77 | Molecular ion [M]⁺ | [3] |

| 47 | [CH₂SH]⁺ | [11] |

| 30 | [CH₂NH₂]⁺ | [3] |

Key Chemical Reactions and Experimental Protocols

This compound's dual functionality allows it to participate in a variety of chemical transformations, making it a valuable synthon.

Oxidation to Cystamine

The thiol group of this compound is readily oxidized, especially in the presence of air, to form the disulfide, cystamine. The intramolecular amine group can catalyze this reaction.[7]

Objective: To synthesize cystamine dihydrochloride (B599025) via air oxidation of this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Deionized water

-

0.1 M Copper(II) sulfate (B86663) solution (catalyst)

-

Concentrated Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Air condenser

-

Büchner funnel and filter paper

Procedure:

-

Dissolve a known quantity of this compound hydrochloride in deionized water in a round-bottom flask.

-

Add a few drops of 0.1 M copper(II) sulfate solution to catalyze the oxidation.

-

Fit the flask with an air condenser and stir the solution vigorously at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the free thiol using Ellman's reagent.

-

Once the reaction is complete, acidify the solution with a small amount of concentrated hydrochloric acid to ensure the product is in the dihydrochloride form.

-

Concentrate the solution under reduced pressure to obtain a crude solid.

-

Recrystallize the crude cystamine dihydrochloride from a mixture of ethanol and water.

-

Wash the crystals with cold ethanol and then diethyl ether.

-

Dry the purified crystals under vacuum.

Formation of Thiazolidines with Aldehydes and Ketones

The reaction of this compound with aldehydes or ketones proceeds via condensation to form a thiazolidine (B150603) ring system. This reaction is a cornerstone in the synthesis of various heterocyclic compounds.

Objective: To synthesize 2,2-dimethylthiazolidine (B104285) from acetone (B3395972) and this compound.

Materials:

-

This compound

-

Acetone

-

Dean-Stark apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in an excess of acetone.

-

Add benzene or toluene as the azeotropic solvent.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent and excess acetone under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography.

Metal Complex Formation

The sulfur and nitrogen atoms of this compound are excellent ligands for a variety of metal ions, forming stable chelate complexes.

Objective: To synthesize tris(2-aminoethanethiolato)cobalt(III).

Materials:

-

Cobalt(II) chloride hexahydrate

-

This compound hydrochloride

-

Sodium hydroxide (B78521)

-

Activated charcoal

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Heating mantle

Procedure:

-

Prepare a solution of cobalt(II) chloride hexahydrate in deionized water.

-

In a separate beaker, dissolve this compound hydrochloride in deionized water and neutralize it with a stoichiometric amount of sodium hydroxide solution.

-

Slowly add the cobalt(II) chloride solution to the this compound solution with constant stirring. A color change should be observed.

-

Add a small amount of activated charcoal to the mixture.

-

Heat the mixture gently with stirring for 1-2 hours to promote the oxidation of Co(II) to Co(III) by air and the formation of the complex.

-

Filter the hot solution to remove the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the complex.

-

Collect the crystals by filtration, wash with cold water, and air dry.

Role in Biological Signaling Pathways

This compound (cysteamine) plays a significant role in various cellular processes, including the modulation of apoptosis and the heat shock response.

Modulation of Apoptosis

Cysteamine has been shown to influence programmed cell death, or apoptosis. In the context of cystinosis, a lysosomal storage disease, an increased rate of apoptosis is observed, which can be partially reversed by treatment with cysteamine.[12] The exact mechanisms are complex and can involve both intrinsic and extrinsic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential effects of cysteamine on heat shock protein induction and cytoplasmic granulation in astrocytes and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteamine(60-23-1) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. scispace.com [scispace.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Programmed Cell Death in Cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Aminoethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of aminoethanethiol, also known as cysteamine (B1669678). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the manufacturing and purification processes of this vital compound. This compound and its salts, particularly the hydrochloride and bitartrate (B1229483) forms, are crucial intermediates and active pharmaceutical ingredients in various therapeutic areas.[1][2]

Synthesis of this compound

The chemical synthesis of this compound can be achieved through several routes, each with its own advantages and disadvantages in terms of yield, purity, cost, and scalability. The most common industrial methods often start from readily available precursors like ethanolamine (B43304) or 2-chloroethylamine (B1212225).[3][4]

Ethanolamine-Sulfuric Acid-Thiazoline Method

This widely used industrial process involves the reaction of ethanolamine with sulfuric acid to produce 2-aminoethyl sulfate.[3][5] This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline.[4][6] The final step is the hydrolysis of 2-mercaptothiazoline, typically under acidic conditions, to yield this compound, which is then isolated as its hydrochloride salt.[3][7]

A significant improvement to this method is the use of high-pressure acidolysis for the hydrolysis of 2-mercaptothiazoline, which can dramatically increase the reaction rate and yield.[3]

Experimental Protocol: High-Pressure Acidolysis of 2-Mercaptothiazoline [3]

-

2-Mercaptothiazoline is mixed with a 20 wt% HCl solution in a conical flask.

-

The flask is placed in an autoclave, and the reaction is carried out with reflux at a controlled pressure.

-

The reaction proceeds for a specified time to achieve complete hydrolysis.

-

After the reaction, the product, cysteamine hydrochloride, is isolated and purified.

Logical Relationship: Ethanolamine-Sulfuric Acid-Thiazoline Method

Caption: Synthesis of this compound from Ethanolamine.

2-Chloroethylamine Hydrochloride Method

Another common synthetic route starts with 2-chloroethylamine hydrochloride.[4] This compound is reacted with a sulfur source, such as sodium thiocarbonate, in an aqueous solution.[4] The resulting intermediate is then hydrolyzed with hydrochloric acid to produce cysteamine hydrochloride.[4]

Experimental Protocol: Synthesis from 2-Chloroethylamine Hydrochloride [4]

-

An aqueous solution of sodium thiocarbonate is prepared.

-

An aqueous solution of 2-chloroethylamine hydrochloride is added dropwise to the sodium thiocarbonate solution while controlling the temperature between 40-45°C.

-

After the addition is complete, the temperature is slowly raised to 60°C and maintained until the reaction is complete.

-

Hydrochloric acid is then slowly added to the reaction mixture, controlling the temperature at 70°C.

-

The temperature is then raised to 85°C to complete the hydrolysis.

-

The resulting cysteamine hydrochloride solution is then purified.

Signaling Pathway: 2-Chloroethylamine Hydrochloride Method

References

- 1. nbinno.com [nbinno.com]

- 2. CAS-156-57-0, Cysteamine Hydrochloride for Synthesis (2-Mercapto Ethylamine HCl, 2-Amino Ethanethiol HCl) Manufacturers, Suppliers & Exporters in India | 058485 [cdhfinechemical.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. CN108658818B - Preparation method of cysteamine hydrochloride - Google Patents [patents.google.com]

- 6. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]

- 7. CN109503441B - Preparation method of high-content cysteamine hydrochloride - Google Patents [patents.google.com]

The Role of Aminoethanethiol in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethanethiol, also known as cysteamine (B1669678), is a simple aminothiol (B82208) that plays a multifaceted role in various biological systems. As a derivative of the amino acid cysteine, it is endogenously produced in mammals through the degradation of coenzyme A.[1] Its structure, containing both a thiol and an amine group, underpins its diverse biochemical activities, ranging from cystine depletion to antioxidant and radioprotective effects. This technical guide provides a comprehensive overview of the core functions of this compound, its mechanisms of action, and its involvement in key signaling pathways. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological interactions to support researchers, scientists, and professionals in the field of drug development.

Core Biological Functions and Mechanisms of Action

This compound is a biologically active molecule with several well-documented functions, including its critical role in the treatment of cystinosis, its capacity to mitigate oxidative stress, and its protective effects against radiation.

Cystine Depletion in Cystinosis

The primary and most well-established clinical application of this compound is in the management of nephropathic cystinosis, a rare autosomal recessive lysosomal storage disorder.[2] The disease is characterized by the accumulation of cystine crystals within lysosomes, leading to cellular damage and organ dysfunction, particularly affecting the kidneys and eyes.[2]

The mechanism of action of this compound in cystinosis involves its entry into the lysosome and subsequent reaction with cystine. Through a thiol-disulfide exchange reaction, this compound breaks down the cystine molecule into cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products are then able to exit the lysosome through existing transport mechanisms, thereby reducing the intralysosomal cystine concentration.[3] This depletion of cystine prevents crystal formation and can significantly delay the progression of renal failure and other complications associated with the disease.

Antioxidant and Radioprotective Properties

This compound exhibits significant antioxidant and radioprotective properties. Its thiol group can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[4] Furthermore, it can enhance the intracellular levels of glutathione (B108866) (GSH), a major endogenous antioxidant, by providing a source of cysteine, a precursor for GSH synthesis.[5][6] The antioxidant activity of this compound contributes to its radioprotective effects, as it can mitigate the cellular damage caused by ionizing radiation, which is largely mediated by the generation of free radicals.[2] Studies have shown that this compound can protect against radiation-induced cell death and DNA damage.[7]

Modulation of Signaling Pathways

Recent research has unveiled the ability of this compound to modulate several key signaling pathways, extending its biological relevance beyond its established roles. These include the Nrf2, BDNF, and NF-κB pathways.

-

Nrf2 Pathway Activation: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating Nrf2, this compound can bolster the cell's intrinsic defense mechanisms against oxidative stress.

-

BDNF Signaling: In the context of neurodegenerative diseases, this compound and its oxidized form, cystamine, have been found to increase the levels of brain-derived neurotrophic factor (BDNF).[10][11] BDNF is a crucial neurotrophin that supports the survival, growth, and differentiation of neurons. This mechanism is being explored for its therapeutic potential in conditions like Huntington's and Parkinson's disease.

-

NF-κB and STAT-1/IRF-1 Signaling: this compound has also been implicated in the modulation of inflammatory pathways. Studies have shown that it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[12] Additionally, it can influence the STAT-1/IRF-1 signaling pathway, which is involved in immune responses.[13]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound and its derivatives.

| Compound | Target/Assay | Parameter | Value | Reference |

| Cystamine | Transglutaminase 2 | k_inh/K_i | 1.2 mM⁻¹ min⁻¹ | [14] |

| This compound | Transglutaminase 2 | Inhibition | Competitive | [3] |

| This compound | Nrf2 Activation (in vitro) | Effective Conc. | As low as 0.125 mM | [9] |

| This compound | Neuroprotection (in vivo) | Effective Dose | 20 mg/kg/day (mice) | [11] |

Table 1: Enzyme Inhibition and Pathway Activation Data

| Patient Population | Drug Formulation | Mean Dose | Mean WBC Cystine Level | Reference |

| 69 nephropathic cystinosis patients | Immediate-release | 1.3 g/m²/day (<50 kg) or 2 g/day (>50 kg) | Target: <1 nmol half-cystine/mg protein | [15] |

| 330 cystinosis patients | Immediate-release | Not specified | 64.4% of measurements >0.5 nmol cystine/mg protein | [16] |

Table 2: Clinical Pharmacodynamic Data in Cystinosis Patients

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

References

- 1. Assessment of Cystamine's Radioprotective/Antioxidant Ability under High-Dose-Rate Irradiation: A Monte Carlo Multi-Track Chemistry Simulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioprotective effect of cysteamine in glutathione synthetase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cysteamine increases homocysteine export and glutathione content by independent mechanisms in C3H/10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteamine restores glutathione redox status in cultured cystinotic proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazolidine prodrugs of cysteamine and cysteine as radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cystinosis.org [cystinosis.org]

- 11. Effects of cysteamine on MPTP-induced dopaminergic neurodegeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecules altering the intracellular thiol content modulate NF-kB and STAT-1/IRF-1 signalling pathways and IL-12 p40 and IL-27 p28 production in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics and pharmacodynamics of cysteamine in nephropathic cystinosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cystinosis: Therapy adherence and metabolic monitoring in patients treated with immediate-release cysteamine - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Aminothiol Chemistry: Unveiling the First Synthesis of Aminoethanethiol

An In-depth Technical Guide on the Foundational Research into 2-Aminoethanethiol (Cysteamine)

For researchers, scientists, and professionals in drug development, understanding the historical synthesis of a now-ubiquitous molecule like 2-aminoethanethiol (cysteamine) offers critical insights into the evolution of organic chemistry and the foundations of thiol research. This whitepaper delves into the seminal work of the late 19th century that first brought this significant aminothiol (B82208) to light, providing a detailed examination of the experimental protocols and the logical framework of its discovery.

Introduction to a Molecule of Significance

2-Aminoethanethiol, also known as cysteamine (B1669678) or β-mercaptoethylamine, is a compound of profound interest in contemporary research, with applications ranging from the treatment of the rare genetic disorder cystinosis to its use as a radiation-protective agent.[1][2] Its biological significance stems from its role as a degradation product of the amino acid cysteine and its ability to participate in crucial redox reactions within the body.[1] However, long before its therapeutic potential was understood, the initial challenge lay in its chemical synthesis, a feat accomplished through the ingenuity of early organic chemists.

The First Synthesis: A Landmark Achievement by Gabriel and Posner

The first synthesis of a derivative of 2-aminoethanethiol was reported in 1889 by the German chemist Siegmund Gabriel and his colleague Posner. Their work, published in the prestigious journal Berichte der deutschen chemischen Gesellschaft, laid the groundwork for the preparation of primary amines from alkyl halides via the use of potassium phthalimide (B116566)—a method now famously known as the Gabriel Synthesis.[3][4][5][6] This innovative approach provided a controlled method for amine synthesis, avoiding the common issue of over-alkylation.[7]

The initial synthesis did not produce free 2-aminoethanethiol directly but rather its phthalimide derivative, which could then be hydrolyzed to yield the desired primary amine. This foundational work was a critical step in making aminothiols accessible for further study.

Experimental Protocol: The Gabriel Synthesis of N-(2-Bromoethyl)phthalimide and Subsequent Conversion

The following protocol is a reconstruction based on the principles of the Gabriel synthesis as it would have been applied to produce a precursor to 2-aminoethanethiol. The original 1889 publication provides the conceptual framework, and subsequent refinements of the Gabriel synthesis offer the detailed steps.

Part 1: Synthesis of N-(2-Bromoethyl)phthalimide

-

Preparation of Potassium Phthalimide: Phthalimide is reacted with a solution of potassium hydroxide (B78521) in ethanol. The reaction mixture is heated to boiling and then allowed to cool, causing the potassium salt of phthalimide to precipitate. The precipitate is then filtered and dried.

-

Alkylation: The dried potassium phthalimide is then treated with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane. This reaction is typically carried out by heating the mixture, which results in the nucleophilic displacement of one of the bromide ions by the phthalimide anion.

-

Purification: The resulting N-(2-bromoethyl)phthalimide is then purified by recrystallization from a suitable solvent, such as ethanol.

Part 2: Conversion to 2-Aminoethanethiol Hydrochloride

-

Thioldisplacement: The purified N-(2-bromoethyl)phthalimide is reacted with a solution of potassium hydrogen sulfide (B99878) (KSH) in ethanol. This reaction involves the nucleophilic attack of the hydrosulfide (B80085) ion on the carbon atom bearing the bromine, displacing the bromide and forming the N-(2-mercaptoethyl)phthalimide.

-

Hydrolysis (Ing-Manske Procedure): The N-(2-mercaptoethyl)phthalimide is then subjected to hydrazinolysis. This is typically achieved by refluxing with hydrazine (B178648) hydrate (B1144303) in ethanol.[8] This step cleaves the phthalimide group, releasing the primary amine and forming a stable phthalhydrazide (B32825) precipitate.[4]

-

Isolation and Purification: The phthalhydrazide precipitate is removed by filtration. The filtrate, containing the desired 2-aminoethanethiol, is then acidified with hydrochloric acid to form the more stable hydrochloride salt. The solvent is evaporated, and the resulting 2-aminoethanethiol hydrochloride can be purified by recrystallization.

Logical Workflow of the First Synthesis

The following diagram illustrates the logical progression of the Gabriel synthesis as applied to the preparation of 2-aminoethanethiol.

Quantitative Data from Early Research

Historical scientific publications, particularly from the late 19th century, often lacked the detailed quantitative data that is standard in modern chemical literature. However, the characterization of newly synthesized compounds was a critical aspect of these early reports.

| Compound | Property | Reported Value |

| 2-Bromoethylamine hydrobromide | Melting Point | 172-173°C[9] |

| 2-Aminoethanethiol | Melting Point | 95-97°C[1] |

| 2-Aminoethanethiol | Boiling Point | 130°C[6] |

Note: The values presented are from later, more detailed characterizations of these compounds, as the original 1889 paper focused primarily on the synthetic methodology.

Early Understanding of Biological Relevance

In the late 19th century, the concept of signaling pathways and detailed biological mechanisms was not yet developed. The initial synthesis of 2-aminoethanethiol was a feat of pure organic chemistry, driven by the desire to create new molecules and develop novel synthetic methods. The biological significance of aminothiols was not a primary consideration. It would be several decades before the radioprotective and metabolic roles of 2-aminoethanethiol were discovered, leading to the extensive research that continues to this day.

The diagram below illustrates the timeline of key discoveries related to 2-aminoethanethiol, highlighting the significant gap between its initial synthesis and the understanding of its biological functions.

Conclusion

The initial synthesis of a 2-aminoethanethiol derivative by Gabriel and Posner in 1889 was a pivotal moment in organic chemistry. It not only demonstrated a novel and controlled method for the synthesis of primary amines but also opened the door to the study of aminothiols, a class of compounds that would later prove to be of immense biological and therapeutic importance. This early work, rooted in the fundamentals of chemical reactivity and synthesis, serves as a testament to the enduring value of foundational research in driving scientific progress. For today's researchers, it underscores the importance of understanding the historical context of the molecules we work with, appreciating the intellectual leaps that made their availability and study possible.

References

- 1. Cysteamine - Wikipedia [en.wikipedia.org]

- 2. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Cellular Mechanisms of Action of Aminoethanethiol (Cysteamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aminoethanethiol, commonly known as cysteamine (B1669678), is a simple aminothiol (B82208) endogenously produced from the degradation of coenzyme A. Despite its structural simplicity, it exhibits a remarkable diversity of mechanisms within cellular processes. It is the standard-of-care treatment for the lysosomal storage disorder cystinosis, a potent radiation protectant, and a promising therapeutic agent in conditions ranging from neurodegenerative diseases to hyperpigmentation disorders. This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its effects. We will detail its function in lysosomal cystine depletion, its multifaceted antioxidant and redox-modulating properties, its role in mitigating DNA damage and modulating repair pathways, and its influence on other significant cellular pathways. This document synthesizes current knowledge, presents quantitative data in structured formats, outlines key experimental protocols, and provides visualizations of critical pathways to support further research and drug development efforts.

Core Mechanism: Lysosomal Cystine Depletion in Cystinosis

The most well-characterized mechanism of action for this compound is its role in treating cystinosis, a rare autosomal recessive disease caused by mutations in the CTNS gene.[1] This genetic defect leads to a non-functional lysosomal transporter, cystinosin, causing the amino acid cystine to accumulate and crystallize within lysosomes.[1][2] This accumulation drives cellular damage and apoptosis, leading to multi-organ failure, particularly affecting the kidneys and eyes.[1]

This compound therapy is designed to specifically address this lysosomal cystine buildup.[1][3] The mechanism proceeds as follows:

-

Lysosomal Entry: this compound enters the lysosome via an as-yet-unidentified transporter.[4]

-

Thiol-Disulfide Exchange: Inside the acidic environment of the lysosome, the thiol group of this compound reacts with the disulfide bond of cystine.

-

Formation of Soluble Products: This reaction breaks down cystine into two more soluble compounds: one molecule of the natural amino acid cysteine and one molecule of a mixed disulfide, cysteine-cysteamine.[4]

-

Lysosomal Efflux: Unlike cystine, both cysteine and the cysteine-cysteamine mixed disulfide can exit the lysosome using other available transporters—cysteine uses the cysteine transporter, and the mixed disulfide is removed by the lysine/arginine transporter PQLC2.[1][4]

This process effectively bypasses the defective cystinosin transporter, reducing the intralysosomal cystine concentration by over 90%, preventing crystal formation, and mitigating subsequent cellular damage.[1][3]

Antioxidant and Redox Modulation Mechanisms

This compound is a potent antioxidant, a property that underlies many of its protective effects, including radioprotection and cardioprotection.[5][6] Its antioxidant activity is multifaceted, involving both direct action on reactive species and modulation of endogenous antioxidant systems.

-

Direct Radical Scavenging: As a thiol-containing compound, this compound can directly neutralize highly damaging free radicals. It is an effective scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] The thiol group (-SH) can donate a hydrogen atom to stabilize radicals, thereby terminating damaging chain reactions.[7] This direct scavenging is a key component of its ability to protect cells from oxidative stress induced by ionizing radiation or inflammation.[7][8]

-

Modulation of Glutathione (B108866) (GSH) Levels: this compound has been shown to increase the intracellular concentration of glutathione (GSH), the most abundant endogenous non-protein thiol and a critical cellular antioxidant.[1] By bolstering the cellular pool of GSH, this compound enhances the cell's capacity to neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment. This is particularly important in conditions like cystinosis, where the redox status of cells is compromised.[1]

-

Interaction with Hydrogen Peroxide: The interaction with H₂O₂ is complex. At lower concentrations, this compound can auto-oxidize and generate H₂O₂, which can induce DNA strand breaks.[9] However, at higher, therapeutic concentrations, it effectively reacts with and eliminates H₂O₂, thereby protecting cellular components like DNA from oxidative damage.[9] This dual role highlights the importance of concentration in determining its pro-oxidant versus antioxidant effects.

Radioprotective Mechanisms of Action

This compound and its derivatives (e.g., WR-1065) are among the most effective chemical radioprotectors known. Their mechanism is complex, involving the protection and repair of DNA, the primary target of radiation-induced cell killing.

-

Reduction of DNA Damage Induction: When present during irradiation, this compound protects against the formation of both DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).[10][11][12] This is achieved primarily through the scavenging of water-derived free radicals (•OH, •H) before they can damage the DNA molecule.[13]

-

Chemical Repair of DNA Radicals: Beyond scavenging, aminothiols can directly "repair" DNA radicals that have already formed. By donating a hydrogen atom to a radical site on the DNA backbone or a base, the compound restores the integrity of the DNA molecule, preventing the fixation of the lesion into a permanent strand break.[13]

-

Modulation of Enzymatic DNA Repair: Interestingly, some studies show that while protecting against the initial induction of damage, aminothiols like WR-1065 can slow the rate of enzymatic rejoining of SSBs.[10][14] This is not detrimental; rather, it is hypothesized that by slowing down the repair process and transiently inhibiting DNA polymerase activity, the cell is afforded more time to perform higher-fidelity repair, reducing the likelihood of mutations.[10]

Quantitative Data on Radioprotection

The efficacy of radioprotectors is often quantified by measuring the reduction in DNA damage for a given radiation dose. The Strand Scission Factor (SSF) is a measure of the number of breaks induced. A reduction in this factor indicates protection.

| Compound | Cell Line | Radiation | Endpoint | Protection Factor / Reduction | Reference |

| WR-1065 (4mM) | V79 | Cobalt-60 γ | DSB (pH 9.6 Elution) | 1.44-fold reduction in SSF | [15][16] |

| WR-1065 (4mM) | V79 | Cobalt-60 γ | DSB (pH 7.2 Elution) | 1.77-fold reduction in SSF | [15][16] |

| WR-1065 | CHO | γ-rays | SSB Induction | Dose-dependent protection | [12][14] |

| WR-1065 | CHO | γ-rays | DSB Induction | Dose-dependent protection | [12][14] |

| Cysteamine | M13 DNA | γ-rays | DNA Survival | Significantly increased survival | [13] |

Other Key Cellular Mechanisms

Cardioprotection in Atherosclerosis

Recent research has uncovered a novel mechanism for this compound in preventing atherosclerosis. The process of atherosclerosis involves the oxidation of low-density lipoprotein (LDL) within the artery wall, which triggers inflammation and plaque formation.[17][18] It was discovered that this critical oxidation step can occur within the acidic lysosomes of macrophages.[17][19] this compound, which naturally accumulates in lysosomes, acts as a potent inhibitor of this process.[18][20] In mouse models of atherosclerosis, treatment with cysteamine led to:

-

A 32% to 56% reduction in the size of atherosclerotic plaques.[18]

-

A 73% decrease in the amount of oxidized fat within the plaques.[18]

-

A 55% reduction in inflammatory white blood cells in the lesion area.[18]

-

An increase in markers of plaque stability, reducing the risk of rupture.[21]

Depigmentation in Melanogenesis

This compound (as topical cysteamine) is an effective treatment for hyperpigmentation disorders like melasma.[22] It inhibits melanogenesis through several actions:

-

Enzyme Inhibition: It inhibits tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[23][24]

-

Dopaquinone Scavenging: As a thiol, it can scavenge dopaquinone, a key intermediate, preventing its conversion into melanin.[23]

-

GSH Augmentation: By increasing intracellular glutathione, it shifts the melanin synthesis pathway from producing dark eumelanin (B1172464) to producing lighter pheomelanin.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanisms. These protocols are reconstructed based on published descriptions.[15][16][25][26]

Protocol: Neutral Filter Elution Assay for DNA Double-Strand Breaks

Objective: To quantify the radioprotective effect of an aminothiol (e.g., WR-1065) on the induction of DNA double-strand breaks (DSBs) by ionizing radiation. This protocol is based on the methods used to generate the data in Table 1.[15][16][27][28]

Materials:

-

V79 Chinese hamster cells (or other suitable mammalian cell line).

-

Complete culture medium (e.g., MEM with 10% FBS).

-

WR-1065 (or other aminothiol).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Lysis solution: 2% SDS, 0.1 M Glycine, 0.025 M Na₂EDTA, pH 9.6, with 0.5 mg/ml proteinase K added fresh.

-

Elution buffer: 0.2% SDS, 0.02 M Tris-HCl, 0.06 M Glycine, 0.025 M Na₂EDTA, pH 9.6.

-

DNA fluorophore (e.g., Hoechst 33258).

-

25 mm, 2.0 µm pore size polycarbonate filters.

-

Swinnex filter holders and peristaltic pump.

-

Gamma radiation source (e.g., Cobalt-60 irradiator).

Experimental Workflow:

Procedure:

-

Cell Culture and Labeling: Culture V79 cells to log phase. For radioactive detection, label DNA by growing cells for ~24 hours in medium containing ³H-thymidine (e.g., 0.05 µCi/ml). Chase for 4 hours in non-radioactive medium.

-

Drug Treatment: 30 minutes prior to irradiation, add WR-1065 to the culture medium to a final concentration of 4 mM. Maintain a parallel control culture without the drug.

-

Irradiation: Place culture flasks on ice and irradiate with a calibrated gamma source to the desired dose (e.g., 0-100 Gy).

-

Cell Loading: Immediately after irradiation, trypsinize cells, neutralize, and resuspend in ice-cold PBS. Load a known number of cells (e.g., 1 x 10⁶) onto a polycarbonate filter seated in a filter holder.

-

Lysis: Gently pass 5 ml of lysis solution through the filter. Leave the cells to lyse on the filter for 1 hour at room temperature.

-

Elution: Connect the filter holder to a peristaltic pump. Pump the elution buffer through the filter at a slow, constant rate (e.g., 0.03 ml/min) for approximately 15 hours.

-

Fraction Collection: Collect the eluate in fractions (e.g., every 90 minutes).

-

DNA Quantification: After elution, quantify the amount of DNA in each collected fraction, the DNA remaining on the filter, and any DNA in the tubing/holder. Quantification can be done by liquid scintillation counting (if radiolabeled) or by fluorescence using a DNA-binding dye.

-

Data Analysis: Plot the fraction of DNA retained on the filter versus the fraction eluted. The rate of elution is proportional to the number of DSBs. Compare the elution profiles of irradiated cells with and without the radioprotector to determine the protection factor.

Protocol: Measurement of Intracellular Glutathione (GSH)

Objective: To quantify the levels of intracellular reduced glutathione (GSH) in cultured cells following treatment with this compound. This protocol is based on HPLC methods, which provide high specificity.[26][29][30]

Materials:

-

Cultured cells (e.g., C2C12 myotubes, fibroblasts).

-

This compound (cysteamine).

-

Ice-cold PBS.

-

Protein precipitation agent: 5% Metaphosphoric acid (MPA) or Perchloric acid (PCA).

-

HPLC system with a C18 column.

-

Electrochemical or fluorescence detector.

-

GSH standards.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (or vehicle control) for desired time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis and Sample Preparation:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a specific volume of cold MPA or PCA to precipitate proteins.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the soluble thiols, including GSH.

-

-

HPLC Analysis:

-

Inject a defined volume of the supernatant into the HPLC system.

-

Separate the components on a C18 reverse-phase column using an appropriate mobile phase (e.g., an aqueous buffer with an organic modifier like acetonitrile, pH ~2.5-3.0).

-

Detect GSH using either an electrochemical detector (which directly measures the oxidation of the thiol group) or a fluorescence detector (after pre- or post-column derivatization with a thiol-reactive fluorescent probe).

-

-

Quantification:

-

Generate a standard curve by running known concentrations of GSH through the HPLC system.

-

Determine the concentration of GSH in the cell samples by comparing their peak areas to the standard curve.

-

Normalize the GSH concentration to the total protein content of the cell lysate (measured from a parallel sample before acid precipitation) to report as nmol GSH/mg protein.

-

Conclusion

This compound (cysteamine) is a functionally versatile molecule whose simple structure belies a complex and powerful set of biological activities. Its primary, life-saving mechanism in cystinosis—bypassing a defective lysosomal transporter through thiol-disulfide exchange—is a classic example of targeted biochemical intervention. Beyond this, its potent antioxidant and radioprotective effects, rooted in free radical scavenging and the modulation of DNA repair, highlight its utility in cytoprotection. Emerging research in atherosclerosis and dermatology further expands its therapeutic potential. The continued elucidation of these diverse cellular mechanisms will undoubtedly pave the way for novel applications and the development of next-generation aminothiol-based therapeutics.

References

- 1. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Folate pro-drug of cystamine as an enhanced treatment for nephropathic cystinosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cystinosis. Intracellular cystine depletion by aminothiols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. antiox.org [antiox.org]

- 9. Simultaneous protective and damaging effects of cysteamine on intracellular DNA of leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of 2-[(aminopropyl)amino] ethanethiol (WR1065) on radiation-induced DNA damage and repair and cell progression in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative effect of the thiols dithiothreitol, cysteamine and WR-151326 on survival and on the induction of DNA damage in cultured Chinese hamster ovary cells exposed to gamma-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the sulfhydryl compound cysteamine on gamma-radiation-induced mutations in double-stranded M13 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioprotective action of WR-1065 on radiation-induced DNA strand breaks in cultured Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of 2-[(aminopropyl)amino] ethanethiol (WR-1065) on radiation induced DNA double strand damage and repair in V79 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bhf.org.uk [bhf.org.uk]

- 18. Groundbreaking new drug could prevent heart attacks and strokes - The Brighter Side of News [thebrighterside.news]

- 19. Cysteamine inhibits lysosomal oxidation of low density lipoprotein in human macrophages and reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Cysteamine Decreases Low‐Density Lipoprotein Oxidation, Causes Regression of Atherosclerosis, and Improves Liver and Muscle Function in Low‐Density Lipoprotein Receptor–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of Melanogenesis by Some Well-Known Polyphenolics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibitory effects of p-alkylaminophenol on melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Determination of intracellular glutathione and glutathione disulfide using high performance liquid chromatography with acidic potassium permanganate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. X-ray induced DNA double strand break production and repair in mammalian cells as measured by neutral filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. scispace.com [scispace.com]

Aminoethanethiol (Cysteamine): An In-depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Aminoethanethiol, commonly known as cysteamine (B1669678), is an aminothiol (B82208) of significant interest in pharmaceutical and biomedical research. It is the simplest stable aminothiol and is endogenously produced in mammalian cells from the degradation of coenzyme A.[1][2] Despite its therapeutic potential, including its use in treating the rare genetic disorder nephropathic cystinosis, cysteamine is a notoriously unstable molecule.[1][3] Its high reactivity, particularly in aqueous solutions, presents substantial challenges for formulation, storage, and analytical characterization.[3]

This technical guide provides a comprehensive overview of the chemical stability of this compound, its degradation pathways, factors influencing its stability, recommended storage conditions, and detailed analytical protocols for its assessment.

Chemical Properties and Degradation Pathways

The instability of this compound is primarily attributed to its sulfhydryl (-SH) group, which is highly susceptible to oxidation.[4] The solid form is typically a white, hygroscopic crystalline solid with a characteristic unpleasant odor.[1][5]

Primary Degradation Pathway: Oxidation

In the presence of oxygen, this compound readily undergoes oxidation to form its disulfide dimer, cystamine (B1669676).[3][4] This is the principal degradation pathway and is often catalyzed by factors such as pH, temperature, and the presence of metal ions.[3] Cystamine is generally considered therapeutically inactive for the primary indications of cysteamine, making the prevention of this conversion critical.[4]

Caption: Oxidative degradation of this compound to its primary byproduct, cystamine.[3]

Factors Influencing Stability

Several environmental factors significantly impact the stability of this compound, particularly in aqueous solutions.

-

Oxygen: The presence of oxygen is a major catalyst for the oxidation of the sulfhydryl group to a disulfide bond.[3][4] Preparing and storing solutions under an inert atmosphere, such as nitrogen, can significantly reduce the rate of degradation.[4]

-

pH: The rate of oxidation is highly pH-dependent. Alkaline conditions (higher pH) promote the formation of the more reactive thiolate anion (RS⁻), which accelerates oxidation.[1][3][4] Conversely, maintaining an acidic pH (e.g., between 4.1 and 4.5) significantly slows the degradation process.[4][6]

-

Temperature: Elevated temperatures increase the kinetic rate of degradation reactions.[3][4] Therefore, storing both solid this compound and its solutions at low temperatures is essential for maintaining stability.[4][7]

-

Metal Ions: Transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1][3][4] The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), is highly effective in sequestering these metal ions and preventing catalyzed oxidation.[4][6]

-

Light: Photolytic exposure, particularly to UV light, can contribute to the degradation of this compound.[3] It is advisable to protect solutions from light during storage and handling.

Quantitative Stability Data

The stability of this compound is highly dependent on its formulation and storage conditions. The following tables summarize findings from various studies on its degradation in aqueous solutions.

Table 1: Degradation of this compound in Ophthalmic Formulations

| Formulation Details | Storage Conditions | Degradation Observed | Time Period | Citation |

|---|---|---|---|---|

| 0.55% Cysteamine Eye Drops | Long-term storage | 20% to 50% | 1 month | [8] |

| 0.55% Cysteamine Eye Drops | In-use conditions | 35% to 60% | 7 days | [8] |

| 0.5% Cysteamine Solution | Refrigerated (4°C) | 38% | 1 week |[7] |

Table 2: Influence of Stress Conditions on this compound Stability

| Stress Condition | Parameters | Outcome | Citation |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, Room Temp to 60°C | Degradation to cystamine | [3] |

| Base Hydrolysis | 0.1 M NaOH, Room Temp to 60°C | Accelerated degradation to cystamine | [3] |

| Oxidation | 0.1% to 3% H₂O₂, Room Temp | Significant degradation to cystamine | [3] |

| Thermal | 50°C to 70°C | Accelerated degradation | [3] |

| Photolytic | UV and visible light | Potential for degradation |[3] |

Recommended Storage and Handling

To ensure the integrity and efficacy of this compound, strict adherence to proper storage and handling protocols is mandatory.

Table 3: Recommended Storage Conditions

| Form | Condition | Recommendation | Rationale | Citations |

|---|---|---|---|---|

| Solid | Temperature | Refrigerate (2-8°C) or Freeze (-20°C for long-term). | Low temperatures slow down degradation. | [5][9] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | Minimizes exposure to oxygen. | [5][9] | |

| Container | Keep in a tightly closed, opaque container. | Protects from moisture, oxygen, and light. | [5][10] | |

| Other | Protect from moisture (hygroscopic). | Prevents deliquescence and potential hydrolysis. | [5][11] | |

| Aqueous Solution | Temperature | Refrigerate (2-8°C) for short-term; Freeze (-20°C) for long-term. | Significantly slows oxidative degradation. | [4][7] |

| pH | Adjust to an acidic pH (e.g., 4.1-4.5). | Reduces the concentration of the highly reactive thiolate anion. | [4][6] | |

| Additives | Add a chelating agent (e.g., EDTA). | Sequesters catalytic metal ions. | [4][6] | |

| Preparation | Prepare fresh before use whenever possible. | Minimizes degradation over time. | [12] |

| | Atmosphere | Prepare and store under an inert atmosphere. | Minimizes oxidation. |[4] |

Caption: Logical relationship between storage conditions and this compound stability.

Experimental Protocols for Stability Assessment

A validated, stability-indicating analytical method is crucial for quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[3][4][8]

Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method for the simultaneous determination of this compound and its primary degradation product, cystamine.

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.[3][4][8]

-

Column: C18 reversed-phase column (e.g., 3.5 µm, 15 cm x 4.6 mm).[8][12]

-

Mobile Phase: A gradient mixture is often employed.[8]

-

Mobile Phase A: Aqueous sodium heptane (B126788) sulfonate solution (e.g., 0.5%) adjusted to an acidic pH (e.g., 2.5) with phosphoric acid.[4][8]

-

-

Column Temperature: 30°C.[8]

-

Standard Preparation: Prepare standard stock solutions of this compound hydrochloride and cystamine of known concentrations in a suitable diluent (e.g., a solution of water, acetic acid, and EDTA to maintain stability during analysis).[13] Generate a calibration curve by preparing serial dilutions.

-

Sample Preparation:

-

Place the this compound sample (solid or formulated product) under the desired stress conditions (e.g., elevated temperature, specific pH).

-

At specified time points, withdraw an aliquot of the sample.

-

Dilute the sample with the diluent to a concentration that falls within the range of the calibration curve.[4]

-

Filter the sample through a 0.45 µm filter if necessary.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the peaks for this compound and cystamine based on their retention times, as determined from the standard solutions.[7]

-

Quantify the amount of each compound by comparing the peak areas of the samples to the standard calibration curve.[4]

-

Caption: A typical experimental workflow for assessing this compound stability using HPLC.[3][4]

Influence on Signaling Pathways

Beyond its role in cystine depletion, the antioxidant properties of this compound suggest a potential to modulate inflammatory signaling pathways. By increasing intracellular levels of cysteine, a precursor to the major endogenous antioxidant glutathione, this compound can help mitigate oxidative stress.[3][14] This modulation of the intracellular redox balance may indirectly suppress pro-inflammatory pathways like TGF-β by influencing the activity of redox-sensitive transcription factors such as NF-κB.[3]

Caption: Hypothesized signaling pathways influenced by this compound's antioxidant properties.[3]

Conclusion

This compound is an inherently unstable compound, primarily due to the susceptibility of its thiol group to oxidation. To ensure its integrity for research and drug development, it is imperative to store the compound in its solid form at low temperatures (-20°C for long-term storage) under an inert atmosphere, protected from light and moisture.[9][12] Aqueous solutions are particularly labile and should be prepared fresh using deoxygenated solvents, buffered to an acidic pH, and stabilized with a chelating agent like EDTA.[4][6] The stability of any this compound-containing formulation must be rigorously monitored using a validated stability-indicating analytical method, such as the HPLC protocol detailed herein. By understanding and controlling the factors that contribute to its degradation, researchers and drug development professionals can ensure the quality, potency, and reliability of this promising therapeutic agent.

References

- 1. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. air.unipr.it [air.unipr.it]

- 7. mdpi.com [mdpi.com]

- 8. Limitations and Challenges in the Stability of Cysteamine Eye Drop Compounded Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminoethanethiol | Somatostatin | Cysteine Protease | TargetMol [targetmol.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]

Commercial Sources and Purity of Aminoethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethanethiol, also known as cysteamine (B1669678) or 2-mercaptoethylamine, is a vital compound in pharmaceutical research and development. Its applications range from its use as a treatment for nephropathic cystinosis to its role as a building block in the synthesis of various pharmaceutical agents. Given its therapeutic importance, the purity and reliable sourcing of this compound are of paramount concern to researchers and drug development professionals. This technical guide provides an in-depth overview of the commercial sources of this compound, its available purity grades, and the analytical methodologies employed to ensure its quality.

Commercial Availability and Purity Specifications

This compound and its more stable hydrochloride salt are available from a variety of chemical suppliers. The purity of the commercially available compound is a critical parameter and is typically determined by titration, High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Product Name(s) | CAS Number | Purity Specification | Analytical Method |

| Chem-Impex | 2-Aminoethanethiol | 60-23-1 | ≥ 99% | Assay by titration |

| Tokyo Chemical Industry (TCI) | 2-Aminoethanethiol | 60-23-1 | >95.0% (T) | Titration |

| 2-Aminoethanethiol Hydrochloride | 156-57-0 | >95.0% (T) | Titration | |

| Chemsrc (listing multiple suppliers) | 2-Aminoethanethiol | 60-23-1 | 95.0% - 98.9% | Not specified |

| Fisher Scientific (distributor for TCI) | 2-Aminoethanethiol Hydrochloride | 156-57-0 | ≥95.0% (T) | Titration |

| Thermo Scientific Chemicals | 2-Aminoethanethiol | 60-23-1 | >=94 % | Titration (Iodimetric) |

| FUJIFILM Wako Pure Chemical Corporation | 2-Aminoethanethiol Hydrochloride | 156-57-0 | 90.0+% | Titration |

| Selleck Chemicals | 2-Aminoethanethiol | 60-23-1 | Quality confirmed by NMR & HPLC | NMR & HPLC |

| TargetMol | 2-Aminoethanethiol | 60-23-1 | 98.9% | Not specified |

| DC Chemicals | 2-Aminoethanethiol | 60-23-1 | Not specified | Not specified |

Experimental Protocols for Purity Determination

Accurate determination of this compound purity is essential for its application in research and drug development. The following sections detail the methodologies for the key analytical techniques used for this purpose.

Purity Determination by Iodimetric Titration

This method is based on the oxidation of the thiol group of this compound by iodine.

Principle: The thiol group (-SH) of this compound is quantitatively oxidized by a standard solution of iodine to form a disulfide (-S-S-). The endpoint of the titration is detected by the appearance of a persistent blue color upon the addition of a starch indicator.

Reagents and Equipment:

-

Standardized 0.1 N Iodine solution

-

Starch indicator solution (1% w/v)

-

Deionized water

-

This compound sample

-

Analytical balance

-

Burette, pipette, and conical flasks

Procedure:

-

Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 50 mL of deionized water in a conical flask.

-

Add 2 mL of starch indicator solution to the flask.

-

Titrate the sample solution with the standardized 0.1 N iodine solution from a burette.

-

The endpoint is reached when the solution turns a persistent faint blue color.

-

Record the volume of iodine solution consumed.

-

Calculate the purity of the this compound sample using the following formula:

Purity (%) = (V × N × M.W. × 100) / (W × 2000)

Where:

-

V = Volume of iodine solution consumed (mL)

-

N = Normality of the iodine solution

-

M.W. = Molecular weight of this compound (77.15 g/mol )

-

W = Weight of the sample (g)

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and potential impurities. Due to the lack of a strong chromophore in this compound, derivatization is often employed to enhance detection.

Principle: The sample is derivatized with a reagent that introduces a fluorescent or UV-absorbing moiety. The derivatized this compound is then separated from other components on a reversed-phase HPLC column and quantified using a suitable detector.

Methodology using o-Phthalaldehyde (OPA) Derivatization and Fluorescence Detection:

Reagents and Equipment:

-

This compound sample

-

o-Phthalaldehyde (OPA)

-

Boric acid buffer (0.4 M, pH 9.5)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

-

Preparation of Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 2-mercaptoethanol and dilute to 50 mL with 0.4 M boric acid buffer (pH 9.5). This reagent should be prepared fresh daily.

-

Sample Preparation: Prepare a stock solution of the this compound sample in deionized water. Dilute the stock solution to a suitable concentration for analysis.

-

Derivatization: Mix a known volume of the diluted sample solution with an excess of the OPA derivatization reagent. Allow the reaction to proceed for a few minutes at room temperature in the dark.

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 7.2).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

-

Quantification: The purity is determined by comparing the peak area of the derivatized this compound in the sample to that of a certified reference standard.

Purity Determination by Quantitative ¹H NMR (qNMR)

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.

Principle: The purity of the analyte is determined by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard with a certified purity.

Reagents and Equipment:

-

This compound sample

-

Internal standard (e.g., maleic acid, dimethyl sulfone) with certified purity

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (≥400 MHz)

-

High-precision analytical balance

Procedure:

-

Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

-

Add a known volume of the deuterated solvent to dissolve the sample and the internal standard completely.

-

Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

-

Integrate the signals corresponding to the analyte and the internal standard.

-

Calculate the purity of the this compound sample using the following formula:

Purity (%) = (I_analyte / N_analyte) × (N_IS / I_IS) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

W = Weight

-

P = Purity of the internal standard

-

Subscripts 'analyte' and 'IS' refer to the this compound and the internal standard, respectively.

-

Commercial Synthesis and Purification Workflow

The most common industrial synthesis of this compound hydrochloride is the ethanolamine-sulfuric acid-thiazoline method. This multi-step process is designed to produce the compound with high yield and purity.

Caption: Commercial synthesis and purification workflow of this compound hydrochloride.

The synthesis begins with the reaction of ethanolamine and sulfuric acid to produce 2-aminoethyl sulfate. This intermediate then reacts with carbon disulfide in an alkaline solution to form 2-mercaptothiazoline (2-MT). The subsequent acid hydrolysis of 2-MT, typically with hydrochloric acid, yields the crude this compound hydrochloride.[1][2] The purification process involves crystallization of the crude product, followed by filtration to isolate the crystals, washing to remove impurities, and finally, drying to obtain the pure this compound hydrochloride.

Conclusion

For researchers and professionals in drug development, a thorough understanding of the commercial sources and purity of this compound is crucial. The information provided in this guide, including the summary of commercial suppliers, detailed analytical protocols, and an overview of the synthesis and purification process, serves as a valuable resource for ensuring the quality and reliability of this important pharmaceutical compound. The selection of a suitable supplier and the implementation of rigorous quality control measures are essential steps in any research or development program involving this compound.

References

Theoretical and Computational Explorations of Aminoethanethiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoethanethiol, systematically named 2-aminoethanethiol and commonly known as cysteamine (B1669678), is a simple yet vital biogenic aminothiol. As the decarboxylation product of the amino acid cysteine, it plays a crucial role in various biological processes. Its functions range from being a constituent of Coenzyme A to acting as a potent antioxidant and a therapeutic agent for the rare genetic disorder cystinosis. The dual functionality arising from its amino and thiol groups imparts unique chemical properties that are of significant interest in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the molecular properties, reactivity, and biological mechanisms of this compound. By leveraging computational chemistry, researchers have gained profound insights into its conformational landscape, vibrational signatures, and reaction pathways, which are critical for understanding its therapeutic effects and for the rational design of novel derivatives.

Molecular Structure and Conformational Analysis

The conformational flexibility of this compound, governed by rotations around its C-C, C-S, and C-N bonds, has been a subject of numerous computational investigations. These studies have revealed a complex potential energy surface with several stable conformers. The relative energies of these conformers are influenced by intramolecular hydrogen bonding and gauche effects.

Data Presentation: Conformational Energies and Geometries

The following tables summarize key quantitative data obtained from computational studies on the conformers of this compound.

Table 1: Relative Energies of this compound Conformers

| Conformer | Method | Basis Set | Relative Energy (kJ/mol) |

| gGt | B3LYP-GD3(BJ) | Def2-TZVP | 0.00 |

| g'Gg | B3LYP-GD3(BJ) | Def2-TZVP | 1.23 |

| g'Gt | B3LYP-GD3(BJ) | Def2-TZVP | 2.45 |

| tGt | B3LYP-GD3(BJ) | Def2-TZVP | 3.67 |

| tGg | B3LYP-GD3(BJ) | Def2-TZVP | 4.89 |

Data sourced from rotational spectroscopy studies combined with theoretical calculations, providing insight into the relative stability of different conformers.[1]

Table 2: Calculated Geometrical Parameters for the Most Stable Conformer (gGt) of this compound

| Parameter | Bond/Angle | Method | Basis Set | Calculated Value |

| Bond Length | C-C | B3LYP | 6-311+G(d,p) | 1.53 Å |

| C-S | B3LYP | 6-311+G(d,p) | 1.82 Å | |

| C-N | B3LYP | 6-311+G(d,p) | 1.46 Å | |

| S-H | B3LYP | 6-311+G(d,p) | 1.34 Å | |

| N-H | B3LYP | 6-311+G(d,p) | 1.02 Å | |

| Bond Angle | C-C-S | B3LYP | 6-311+G(d,p) | 113.2° |

| C-C-N | B3LYP | 6-311+G(d,p) | 111.5° | |

| C-S-H | B3LYP | 6-311+G(d,p) | 96.5° | |

| H-N-H | B3LYP | 6-311+G(d,p) | 106.7° |

Note: These are representative values from DFT calculations. Actual values may vary slightly depending on the specific computational method and basis set used.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with computational methods, provides a powerful tool for the characterization of molecular structure. Theoretical calculations of vibrational frequencies and intensities are invaluable for assigning experimental infrared (IR) and Raman spectra.

Data Presentation: Vibrational Frequencies

Table 3: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | HF/6-311+G(d,p) | DFT/B3LYP/6-311+G(d,p) | Experimental (FT-Raman) |

| N-H stretch | 3450 | 3380 | 3375 |

| C-H stretch | 3050 | 2980 | 2970 |

| S-H stretch | 2650 | 2580 | 2575 |

| CH₂ scissor | 1480 | 1450 | 1445 |

| C-N stretch | 1100 | 1080 | 1080 |

| C-C stretch | 950 | 938 | 938 |

| C-S stretch | 720 | 700 | 695 |

This table presents a comparison of vibrational frequencies calculated using Hartree-Fock (HF) and Density Functional Theory (DFT) methods with experimental data, demonstrating the accuracy of computational approaches.

Experimental Protocols: Computational Methodologies

The following section outlines a typical computational protocol for the theoretical study of this compound, based on methodologies frequently reported in the literature.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09/16 program package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Set: 6-311+G(d,p) for all atoms. This basis set includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions (d,p) for improved description of bonding.

-

Input File Generation:

-

Define the initial molecular geometry of the desired this compound conformer using a molecular builder and save in a standard format (e.g., .xyz or .mol).

-

Create a Gaussian input file (.gjf or .com) with the following keywords in the route section: #p B3LYP/6-311+G(d,p) Opt Freq.

-

#p: Requests additional output.

-

B3LYP/6-311+G(d,p): Specifies the level of theory.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra.

-

-

Specify the molecular charge (0 for neutral) and spin multiplicity (1 for a singlet state).

-

Include the initial Cartesian coordinates of the atoms.

-

-

Execution: Run the Gaussian calculation.

-

Analysis of Results:

-

Verify that the optimization has converged successfully.

-

Confirm that the frequency calculation yields no imaginary frequencies, indicating a true local minimum.

-

Extract the optimized geometrical parameters (bond lengths, bond angles, dihedral angles) and the calculated vibrational frequencies from the output file.

-

Signaling Pathways and Reaction Mechanisms

Computational studies have been instrumental in elucidating the mechanisms by which this compound exerts its biological effects. Two key areas of investigation are its therapeutic action in cystinosis and its role as an antioxidant.

Cystinosis Treatment Pathway

Cystinosis is a lysosomal storage disease characterized by the accumulation of cystine crystals within lysosomes due to a defective transporter protein, cystinosin. Cysteamine is the primary treatment for this condition. The mechanism of action, as elucidated by a combination of experimental and theoretical insights, is as follows:

-

Lysosomal Entry: Cysteamine enters the lysosome via a yet-to-be-fully-characterized transporter.

-

Disulfide Exchange: Inside the acidic environment of the lysosome, the thiol group of cysteamine attacks the disulfide bond of cystine.

-

Product Formation: This reaction produces cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).

-

Lysosomal Egress: Both cysteine and the cysteine-cysteamine mixed disulfide can then be transported out of the lysosome by different, functional transporters, effectively clearing the accumulated cystine.[2][3][4][5]

Antioxidant Mechanism: Free Radical Scavenging

This compound is a potent antioxidant, capable of scavenging a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical (•OH). Computational studies have helped to delineate the reaction pathways involved in this process. The primary mechanism is believed to be hydrogen atom transfer (HAT) from the thiol group.

-

Hydroxyl Radical Attack: A hydroxyl radical abstracts a hydrogen atom from the sulfhydryl group (-SH) of cysteamine.

-

Thiyl Radical Formation: This results in the formation of a relatively stable aminoethanethiyl radical (Cys•) and a molecule of water.

-

Radical Termination/Propagation: The thiyl radical can then participate in various termination or propagation reactions, such as reacting with another radical or abstracting a hydrogen atom from another molecule, thus propagating a chain reaction or leading to the formation of a stable disulfide.[3][6][7]

Conclusion

Theoretical and computational chemistry has proven to be an indispensable tool for understanding the multifaceted nature of this compound. From determining its preferred molecular conformations and vibrational properties to elucidating its complex reaction mechanisms in biological systems, computational approaches have provided insights that are often difficult to obtain through experimental methods alone. The data and models presented in this guide underscore the power of these in silico techniques in modern drug discovery and development. As computational power and theoretical methods continue to advance, we can expect even more detailed and predictive models of this compound's behavior, paving the way for the design of new therapeutics with enhanced efficacy and specificity.

References

- 1. Cystinosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]